
3-Chlorobenzoic acid
Overview
Description
3-Chlorobenzoic acid is an organic compound with the molecular formula C₇H₅ClO₂. It is a white solid that is soluble in some organic solvents and in aqueous base . This compound is a derivative of benzoic acid, where a chlorine atom is substituted at the meta position of the benzene ring. It is used in various chemical reactions and has applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorobenzoic acid is commonly prepared by the oxidation of 3-chlorotoluene. The process involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under acidic conditions . The reaction can be represented as follows:
3-Chlorotoluene+Oxidizing Agent→3-Chlorobenzoic Acid
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of catalytic oxidation processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form chlorinated derivatives.
Reduction: The carboxylic acid group can be reduced to form 3-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation: Chlorinated benzoic acids.
Reduction: 3-Chlorobenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3-Chlorobenzoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals, agrochemicals, and dyes. Notably, it has demonstrated antifungal activity against strains such as Aspergillus flavus, Aspergillus fumigatus, and Aspergillus terreus, making it valuable in medicinal chemistry .
Table 1: Applications in Organic Synthesis
Application Type | Specific Uses |
---|---|
Pharmaceuticals | Intermediate for drug synthesis |
Agrochemicals | Precursor for herbicides |
Dyes | Used in dye production |
Biodegradation Studies
Research has shown that this compound can be effectively degraded by various bacterial strains, highlighting its importance in environmental applications. Studies have isolated strains such as Pseudomonas putida and Alcaligenes eutrophus, which can utilize this compound as a sole carbon source . This characteristic positions this compound as a model substrate for studying the biodegradation of chlorinated aromatic compounds.
Case Study: Biodegradation Pathways
A significant study investigated the catabolic pathways of this compound in pristine soil ecosystems. Researchers isolated over 600 bacterial strains capable of degrading this compound, demonstrating its widespread catabolic activity across various environments . The degradation process involves the conversion of this compound to catechol or chlorocatechol intermediates, which are further metabolized by bacterial enzymes.
Environmental Remediation
The ability of certain bacteria to metabolize this compound suggests potential applications in bioremediation strategies aimed at detoxifying environments contaminated with chlorinated compounds. The metabolic versatility of these bacteria allows them to degrade not only this compound but also other related xenobiotics, thus contributing to soil and water decontamination efforts .
Table 2: Bacterial Strains for Biodegradation
Bacterial Strain | Degradation Efficiency (%) | Environment |
---|---|---|
Pseudomonas putida | Up to 100% | Industrial wastewater |
Alcaligenes eutrophus | Varies (1-100%) | Pristine soil ecosystems |
Industrial Applications
In addition to its role in biodegradation, this compound is used in various industrial applications, particularly in the production of herbicides and other agricultural chemicals. Its reactivity allows it to participate in coupling reactions with other compounds, facilitating the synthesis of complex molecules necessary for agricultural formulations .
Mechanism of Action
The mechanism by which 3-chlorobenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo metabolic transformations that lead to the formation of other bioactive compounds. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzoic Acid: The parent compound without the chlorine substitution.
4-Chlorobenzoic Acid: Chlorine atom substituted at the para position.
2-Chlorobenzoic Acid: Chlorine atom substituted at the ortho position.
Uniqueness of 3-Chlorobenzoic Acid: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The meta position of the chlorine atom affects the compound’s electron distribution and steric factors, making it distinct from its ortho and para counterparts.
Biological Activity
3-Chlorobenzoic acid (3-CBA) is a chlorinated aromatic compound with significant biological activities, particularly in antibacterial and herbicidal applications. This article explores its biological effects, mechanisms of action, and relevant research findings.
This compound has the molecular formula CHClO and a molecular weight of 172.56 g/mol. It is characterized by a carboxylic acid functional group (-COOH) attached to a benzene ring that has a chlorine substituent at the meta position. This structure contributes to its reactivity and biological interactions.
Antibacterial Activity
Research indicates that 3-CBA exhibits notable antibacterial properties. A study assessing the antibacterial activity of organotin(IV) derivatives of this compound demonstrated significant inhibition against both Gram-positive Bacillus subtilis and Gram-negative Pseudomonas aeruginosa. The triphenyltin(IV) 3-chlorobenzoate derivative showed effective inhibition at concentrations as low as 200 ppm, indicating its potential as an antibacterial agent .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Target Bacteria | Inhibition Zone (mm) | Concentration (ppm) |
---|---|---|---|
Triphenyltin(IV) 3-chlorobenzoate | Bacillus subtilis | 15 | 200 |
Triphenyltin(IV) 3-chlorobenzoate | Pseudomonas aeruginosa | 10 | 200 |
Chloramphenicol | Control | 18 | 200 |
Herbicidal Activity
This compound is also recognized for its herbicidal properties. It acts as an inhibitor of specific enzymes involved in plant metabolism, particularly affecting the biosynthesis of aromatic amino acids. Its application in agriculture helps manage weed populations effectively .
Enzymatic Interactions
In biochemical studies, 3-CBA has been shown to inhibit the activity of 3-chlorobenzoate-1,2-dioxygenase, an enzyme involved in the catabolism of chlorinated aromatic compounds. This inhibition can be competitive, affecting the enzyme's kinetic parameters such as and , which are crucial for understanding its metabolic pathways in microorganisms like Rhodococcus opacus .
Figure 1: Kinetic Parameters of Enzyme Inhibition
Kinetic Parameters
Biodegradation Studies
Research involving Alcaligenes eutrophus has shown that this bacterium can utilize 3-chlorobenzoate as a sole carbon source, demonstrating its biodegradability. The presence of plasmids such as pJP4 enables this organism to degrade chlorinated compounds efficiently, highlighting potential applications in bioremediation .
Case Studies
- Antibacterial Efficacy : A study conducted on various organotin derivatives revealed that triphenyltin(IV) derivatives exhibited superior antibacterial activity compared to diphenyltin(IV). The study emphasized the importance of structural modifications for enhancing bioactivity .
- Herbicidal Effects : Field trials using formulations containing 3-CBA showed effective control over specific weed species without adversely affecting crop yield, indicating its potential as a selective herbicide .
Q & A
Advanced Research Questions
Q. How do genetic clusters in plasmids regulate 3-chlorobenzoic acid degradation?
In Pseudomonas putida (plasmid pAC27), a 4.2-kb gene cluster encodes enzymes for chlorocatechol metabolism. Homologous regions in Alcaligenes eutrophus (plasmid pJP4) require structural rearrangements (e.g., stem-loop formations) for efficient expression. These regulatory differences highlight species-specific adaptation to chlorinated substrates .
Q. Why do conflicting reports exist regarding dominant degradation pathways (dioxygenase vs. monooxygenase)?
Pathway dominance depends on microbial strain and environmental conditions. For example:
- Desulfomonile tiedjei utilizes reductive dehalogenation under anaerobic conditions, coupling this compound reduction to ATP synthesis .
- Aerobic Pseudomonas strains favor oxidative pathways (e.g., dioxygenases). Contradictions arise from experimental variables like oxygen availability, substrate concentration, and enzyme induction .
Q. How does the Abraham model account for solvent-solute interactions in solubility predictions?
The model correlates log10(solubility) with solvent-specific coefficients (e.g., dipolarity, hydrogen-bond basicity) and solute descriptors. For this compound, deviations in polar solvents (e.g., 1-propanol) are attributed to hydrogen-bonding interactions, validated by <5% error in predicted vs. experimental log10c1 values .
Q. What analytical challenges arise in quantifying this compound in environmental samples?
Co-elution with structurally similar chlorinated aromatics (e.g., dichlorobenzoates) complicates HPLC/MS analysis. Use isotope-labeled internal standards (e.g., <sup>13</sup>C-3-chlorobenzoic acid) and high-resolution mass spectrometry (HRMS) to improve specificity. Environmental matrices (e.g., soil) require solid-phase extraction (SPE) for preconcentration .
Q. How does this compound impact microbial consortia in bioremediation studies?
In soil microcosms, this compound selectively enriches dehalogenating bacteria (e.g., Desulfomonile spp.), reducing its concentration by >90% over 16 weeks. Metabolites like benzoate are further mineralized by secondary microbial populations, emphasizing the need for community-level analysis in bioremediation .
Properties
IUPAC Name |
3-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULAYUGMBFYYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Record name | M-CHLOROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID9024770 | |
Record name | 3-Chlorobenzoic acid | |
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Molecular Weight |
156.56 g/mol | |
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Physical Description |
Crystals or fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline], Solid | |
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Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
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Solubility |
less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER., SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE., SLIGHTLY SOL IN ALCOHOL AND ETHER., 450 mg/l at 15 °C in water., 0.45 mg/mL | |
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Density |
1.496 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.496 AT 25 °C/4 °C | |
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Vapor Pressure |
0.00233 [mmHg] | |
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Color/Form |
CRYSTALS, PRISMS FROM WATER | |
CAS No. |
535-80-8 | |
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Melting Point |
316 °F (NTP, 1992), 158 °C | |
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Retrosynthesis Analysis
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